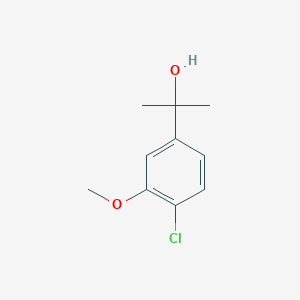
3-(Azetidin-1-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azetidin-1-yl)propanoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the preparation of azetidine derivatives through various synthetic routes. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted azetidines.
Industrial Production Methods
Industrial production methods for 3-(azetidin-1-yl)propanoic acid hydrochloride often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes.
化学反応の分析
Types of Reactions
3-(azetidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and substituted azetidine products with various functional groups.
科学的研究の応用
3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
作用機序
The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
3-(azetidin-1-yl)propanoic acid hydrochloride is unique due to its specific ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
3-(azetidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);1H |
InChIキー |
FVKHCJWDBNRYPS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





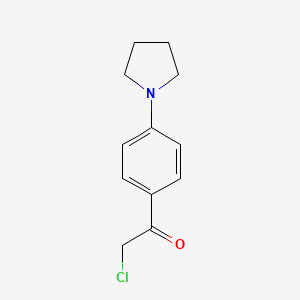


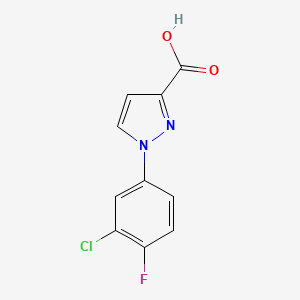
![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)

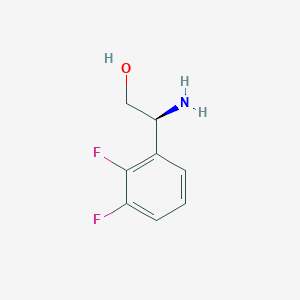
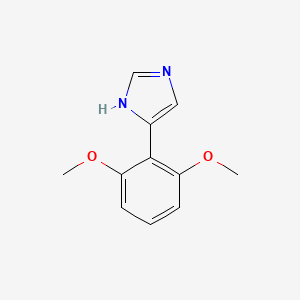

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
